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Compound Name: 2-Azaspiro[3.3]heptane

Cat. No.: B1288461 Get Quote

Introduction

2-Azaspiro[3.3]heptane, a unique spirocyclic saturated heterocycle, has garnered significant

attention in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure

makes it an attractive building block and a non-classical bioisostere for commonly used

fragments like piperidine.[1][2] The constrained conformation of the 2-azaspiro[3.3]heptane
scaffold provides predictable exit vectors for substituents, enabling a more precise exploration

of chemical space and potentially leading to improved target selectivity and pharmacokinetic

properties.[1][3] This technical guide provides an in-depth overview of 2-azaspiro[3.3]heptane,

including its chemical properties, synthesis, and applications, with a focus on its relevance to

researchers and scientists in the field of drug development.

Core Properties of 2-Azaspiro[3.3]heptane
The fundamental physicochemical properties of 2-azaspiro[3.3]heptane are summarized in

the table below. Understanding these properties is crucial for its application in synthesis and

drug design.
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Property Value Reference

CAS Number 665-04-3 [4][5][6]

Molecular Formula C6H11N [4][5][6]

Molecular Weight 97.16 g/mol [4][6]

Boiling Point 140-142°C [4]

IUPAC Name 2-azaspiro[3.3]heptane [6]

SMILES C1CC2(C1)CNC2 [5][6]

InChI
InChI=1S/C6H11N/c1-2-6(3-

1)4-7-5-6/h7H,1-5H2
[6]

InChIKey
QPEJAHMNOVMSOZ-

UHFFFAOYSA-N
[6]

Storage Conditions 2-8°C, protect from light [4]

Synthesis and Experimental Protocols
The synthesis of 2-azaspiro[3.3]heptane and its derivatives is a key area of research, with

several routes developed to access this valuable scaffold. These methods often involve the

construction of the two four-membered rings through cyclization reactions.[7]

Representative Synthesis of 2-Azaspiro[3.3]heptane
A common synthetic strategy involves the deprotection of a protected precursor, such as N-

tosyl-2-azaspiro[3.3]heptane. The following protocol is a representative example.

Experimental Protocol: Detosylation to form 2-Azaspiro[3.3]heptane[8]

Dissolution: Dissolve 2-tosyl-2-azaspiro[3.3]heptane (7.3g, 0.03mol) in 30mL of 1,2-

dimethoxyethane.

Reaction Initiation: To the resulting mixture, add dropwise 50mL of a freshly prepared sodium

naphthalene solution under cooling in an ice-water bath.
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Reaction: Allow the resulting mixture to react at room temperature for 1 hour.

Quenching: Quench the reaction with the addition of water.

Purification: Concentrate the reaction liquor and then purify it using a silica-gel column

(dichloromethane:methanol = 20:0 to 1:0) to yield 2-azaspiro[3.3]heptane. This method has

been reported to produce the final compound in a yield of 83%.[8]

Preparation of 2-Azaspiro[3.3]heptane Hydrochloride
For applications in drug development, 2-azaspiro[3.3]heptane is often converted to a salt

form, such as the hydrochloride, to improve its handling and solubility.

Experimental Protocol: Formation of the Hydrochloride Salt

Dissolution: Dissolve the free base of 2-azaspiro[3.3]heptane in a suitable organic solvent,

such as diethyl ether or dichloromethane.

Acidification: While stirring, add a solution of hydrochloric acid (e.g., concentrated aqueous

HCl or HCl in a solvent like diethyl ether) dropwise to the solution of the free base.[9]

Precipitation: The hydrochloride salt will typically precipitate out of the solution. The solution

will turn cloudy upon addition of the acid.[9]

Isolation: The precipitate can be collected by filtration, washed with a small amount of the

solvent, and dried under vacuum to yield 2-azaspiro[3.3]heptane hydrochloride.

Applications in Drug Discovery
The unique structural features of 2-azaspiro[3.3]heptane have led to its increasing use in drug

discovery programs. Its primary application is as a bioisosteric replacement for piperidine, a

common motif in many approved drugs.[2]

Bioisosterism and Structural Advantages
The rigid spirocyclic nature of 2-azaspiro[3.3]heptane offers several advantages over the

more flexible piperidine ring:
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Conformational Rigidity: The locked conformation of the spirocycle reduces the entropic

penalty upon binding to a biological target, potentially leading to higher affinity.

Three-Dimensionality: It provides a well-defined three-dimensional arrangement of

substituents, allowing for precise interactions with protein binding pockets.[10]

Novel Chemical Space: The use of this scaffold allows for the exploration of novel chemical

space, which can lead to the discovery of compounds with improved properties, such as

enhanced metabolic stability or reduced off-target effects.[2][11]

Lipophilicity Modulation: In some cases, replacing a piperidine or morpholine ring with an

azaspiro[3.3]heptane derivative can lead to a decrease in lipophilicity (logD7.4), which is a

desirable property for drug candidates.[12]

Logical Pathway for Bioisosteric Replacement
The decision to use 2-azaspiro[3.3]heptane as a bioisostere often follows a logical

progression in the drug design process. The following diagram illustrates a simplified workflow

for considering this scaffold as a replacement for a traditional piperidine ring.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.thieme-connect.com/products/ejournals/pdf/10.1055/s-0036-1588733.pdf
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/68bb34f5728bf9025ea2149b/original/exploring-synthetic-routes-to-6-functionalized-4-azaspiro-2-3-hexanes.pdf
https://pubs.acs.org/doi/10.1021/ol901325s
https://pmc.ncbi.nlm.nih.gov/articles/PMC6693472/
https://www.benchchem.com/product/b1288461?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1288461?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer
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Click to download full resolution via product page

Caption: A logical workflow for the bioisosteric replacement of piperidine with 2-
azaspiro[3.3]heptane in a lead optimization campaign.

Conclusion
2-Azaspiro[3.3]heptane is a valuable and increasingly popular building block in modern drug

discovery. Its unique structural and physicochemical properties make it an effective tool for
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addressing common challenges in lead optimization, such as improving metabolic stability,

modulating lipophilicity, and enhancing target selectivity. As synthetic methodologies for this

scaffold continue to improve, its application in the development of novel therapeutics is

expected to grow, offering new possibilities for the design of next-generation medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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